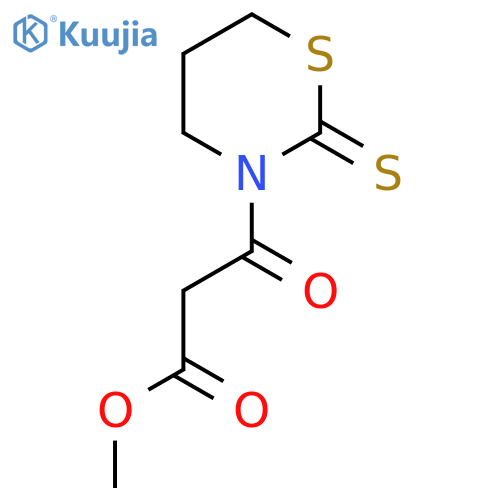Cas no 2138121-91-0 (methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate)

2138121-91-0 structure
商品名:methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
- 2138121-91-0
- EN300-1178476
-
- インチ: 1S/C8H11NO3S2/c1-12-7(11)5-6(10)9-3-2-4-14-8(9)13/h2-5H2,1H3
- InChIKey: XHIFYDZWCTZVRQ-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C(CC(=O)OC)=O)CCC1)=S
計算された属性
- せいみつぶんしりょう: 233.01803556g/mol
- どういたいしつりょう: 233.01803556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 104Ų
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178476-2500mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 2500mg |
$1428.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-50mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 50mg |
$612.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-1000mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 1000mg |
$728.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-5000mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 5000mg |
$2110.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-100mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 100mg |
$640.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-10000mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 10000mg |
$3131.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-250mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 250mg |
$670.0 | 2023-10-03 | ||
| Enamine | EN300-1178476-1.0g |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1178476-500mg |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
2138121-91-0 | 500mg |
$699.0 | 2023-10-03 |
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2138121-91-0 (methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
